molecular formula C3H8O3 B137938 Glycerol-1,1,2,3,3-d5 CAS No. 62502-71-0

Glycerol-1,1,2,3,3-d5

Cat. No.: B137938
CAS No.: 62502-71-0
M. Wt: 97.12 g/mol
InChI Key: PEDCQBHIVMGVHV-UXXIZXEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycerol-1,1,2,3,3-d5, also known as deuterated glycerol, is a stable isotope-labeled compound where five hydrogen atoms in the glycerol molecule are replaced by deuterium atoms. This compound is primarily used in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties. It has the molecular formula C3H3D5O3 and a molecular weight of 97.12 g/mol .

Mechanism of Action

Target of Action

Glycerol-1,1,2,3,3-d5, also known as deuterated glycerol, is a variant of glycerol where all the hydrogen atoms are replaced by deuterium . It primarily targets enzymes involved in the metabolic breakdown of triacylglycerols, such as lipase .

Mode of Action

The interaction of this compound with its targets involves a series of biochemical transformations. For instance, in the case of lipase, the deprotonated serine adds to a carbonyl group of a triacylglycerol to give a tetrahedral intermediate, which expels a diacylglycerol as a leaving group and produces an acyl enzyme .

Biochemical Pathways

The metabolic breakdown of triacylglycerols begins with their hydrolysis in the stomach and small intestine to yield glycerol plus fatty acids . The fatty acids are transported to mitochondria and degraded to acetyl CoA, while the glycerol is carried to the liver for further metabolism . In the liver, glycerol is first phosphorylated by reaction with ATP and then oxidized by NAD+ .

Pharmacokinetics

It is known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of this compound action is the production of metabolic intermediates such as acetyl CoA and NAD+, which are crucial for various biochemical processes .

Action Environment

Environmental factors such as glycerol and 1,3-propanediol concentrations, accumulation of 3-hydroxypropionaldehyde, and by-product synthesis can affect the biosynthesis of 1,3-propanediol from glycerol . For instance, the supplementation of 150 mmol l −1 glycerol caused a shift in NADH flux from ethanol to 1,3‐PDO production, whereas 300 mol l −1 glycerol negatively affected the regeneration of NAD+ via 1,3‐PDO production .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycerol-1,1,2,3,3-d5 is typically synthesized through the deuteration of glycerol. The process involves the exchange of hydrogen atoms in glycerol with deuterium atoms using deuterium oxide (D2O) as the deuterium source. This can be achieved through batch or solution-phase deuterium exchange or solid-phase extraction deuteration methods .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, ensuring that the final product meets the required isotopic purity standards. The reaction conditions typically include controlled temperature and pressure to facilitate efficient deuterium exchange .

Chemical Reactions Analysis

Types of Reactions: Glycerol-1,1,2,3,3-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Glycerol-1,1,2,3,3-d5 is widely used in scientific research due to its unique properties:

Comparison with Similar Compounds

Uniqueness: Glycerol-1,1,2,3,3-d5 is unique due to the specific placement of deuterium atoms, which provides distinct NMR signals compared to other deuterated glycerols. This makes it particularly valuable in studies requiring precise isotopic labeling and tracking .

Biological Activity

Glycerol-1,1,2,3,3-d5, a deuterated form of glycerol, is increasingly recognized for its biological significance in metabolic studies and lipid research. This compound serves as a tracer in various biochemical pathways, particularly in the synthesis of triglycerides and phospholipids. This article explores its biological activity through various studies and findings.

Overview of this compound

Glycerol is a simple polyol compound that plays a crucial role in lipid metabolism. The deuterated version, this compound, contains five deuterium atoms that replace hydrogen atoms in the glycerol molecule. This isotopic labeling allows for enhanced tracking of metabolic processes through techniques such as mass spectrometry.

Triglyceride Synthesis

This compound has been employed to elucidate the roles of different enzymes involved in triglyceride synthesis. A study utilized this compound to investigate the activity of diacylglycerol acyltransferases (DGAT) in HepG2 hepatoma cells. The findings indicated that DGAT2 is primarily responsible for incorporating endogenously synthesized fatty acids into triglycerides (TG), while DGAT1 is more involved in esterifying exogenous fatty acids to glycerol .

Table 1: Role of DGAT Isoforms in TG Synthesis

Enzyme IsoformFunctionSubstrate Type
DGAT1Esterifies exogenous fatty acids to glycerolExogenous fatty acids
DGAT2Incorporates endogenous fatty acids into TGEndogenous fatty acids

Lipid Metabolism

The incorporation of this compound into various lipid species was tracked using liquid chromatography tandem mass spectrometry (LC-MS/MS). This method allowed researchers to profile the major isotope-labeled TG species formed during metabolic processes. The results demonstrated distinct metabolic fates for labeled glycerols compared to their non-labeled counterparts .

Hepatic Studies

In vivo studies involving mice administered with deuterated glycerol revealed significant insights into hepatic TG synthesis and very low-density lipoprotein triglyceride (VLDL-TG) secretion. The administration of antisense oligonucleotides targeting DGAT2 resulted in a marked reduction in the incorporation of this compound into VLDL-TG . This suggests that DGAT2 plays a pivotal role in liver lipid metabolism.

Immune Response

A study investigated the effects of this compound on immune cells treated with Kdo2-lipid A to simulate an immune response. Changes in neutral glyceryl lipids were monitored over time using deuterated glycerols as tracers. The results indicated that the presence of deuterated glycerols affected the lipid composition of activated immune cells .

Research Findings

Research utilizing this compound has highlighted its versatility as a tracer in lipid metabolism studies:

  • Lipid Profiling : The use of deuterated glycerols enables precise tracking of lipid species and their metabolic pathways.
  • Enzyme Activity : The differential roles of DGAT isoforms have been clarified through studies involving stable isotope-labeled substrates.
  • Clinical Implications : Understanding the metabolic pathways involving glycerol can inform therapeutic strategies for conditions related to lipid metabolism disorders.

Properties

IUPAC Name

1,1,2,3,3-pentadeuteriopropane-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1D2,2D2,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDCQBHIVMGVHV-UXXIZXEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472007
Record name Glycerol-1,1,2,3,3-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62502-71-0
Record name Glycerol-1,1,2,3,3-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glycerol-1,1,2,3,3-d5
Reactant of Route 2
Reactant of Route 2
Glycerol-1,1,2,3,3-d5
Reactant of Route 3
Reactant of Route 3
Glycerol-1,1,2,3,3-d5
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Glycerol-1,1,2,3,3-d5
Reactant of Route 5
Glycerol-1,1,2,3,3-d5
Reactant of Route 6
Reactant of Route 6
Glycerol-1,1,2,3,3-d5
Customer
Q & A

Q1: What is the significance of using Glycerol-1,1,2,3,3-d5 in the synthesis of domiodol?

A1: this compound is a deuterated form of glycerol, where five specific hydrogen atoms are replaced with deuterium isotopes. Utilizing this compound as a starting material in the synthesis described by [] allows for the production of pentadeuterated domiodol, meaning domiodol with five deuterium atoms incorporated into its structure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.